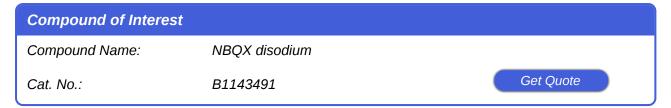


# NBQX Disodium Salt: A Comprehensive Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties, and biological activity of **NBQX disodium** salt, a potent and selective antagonist of AMPA and kainate receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

# **Chemical and Physical Properties**

**NBQX disodium** salt is the water-soluble form of NBQX, facilitating its use in aqueous solutions for in vitro and in vivo studies.[1] Its key chemical and physical properties are summarized below.

# **Table 1: General Chemical Properties**



Property	Value	Source
Chemical Name	2,3-Dioxo-6-nitro-1,2,3,4- tetrahydrobenzo[f]quinoxaline- 7-sulfonamide disodium salt	[1][2]
Alternative Names	FG9202 disodium salt	[1][3]
CAS Number	479347-86-9	[1][4]
Molecular Formula	C12H6N4Na2O6S	[1][4]
Molecular Weight	380.24 g/mol (anhydrous basis)	[1][2][4][5]
Appearance	A crystalline solid, brown to dark red-brown lyophilized powder	[5][6][7]

**Table 2: Solubility Data** 

Solvent	Solubility	Source
Water	Soluble to 50 mM[2], up to 100 mM[1][8]	[1][2][8]
DMSO	Soluble to 100 mg/mL (262.99 mM)[3], ~20 mg/mL[7]	[3][7]
Dimethyl formamide	~1 mg/mL	[7]

**Table 3: Stability and Storage** 



Condition	Recommendation	Source
Long-term Storage	Store at -20°C	[5][7]
Short-term Storage	Store at +4°C under desiccating conditions	
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture)	[3]

**Table 4: Spectral Data** 

Technique	Data	Source
UV/Vis	λmax: 220, 271, 296, 357, 426 nm	[7]

# **Biological Activity**

NBQX is a selective and competitive antagonist of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9]

**Table 5: Receptor Binding Affinity** 

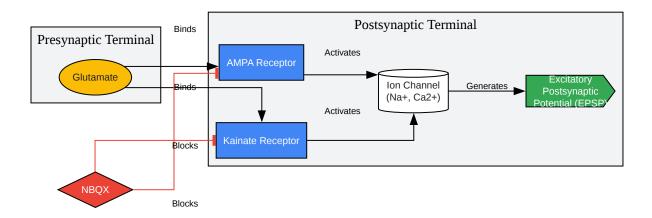
Receptor	IC <sub>50</sub>	Source
AMPA Receptor	0.15 μΜ	[9]
Kainate Receptor	4.8 μΜ	[9]

Its antagonistic action at these receptors leads to neuroprotective, anticonvulsant, and antinociceptive effects.[1][9] It is a widely used pharmacological tool to investigate glutamatergic signaling and its role in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and epilepsy.[5][10][11]

# Signaling Pathways and Experimental Workflows



The primary mechanism of action of NBQX is the blockade of ionotropic glutamate receptors, specifically AMPA and kainate receptors.

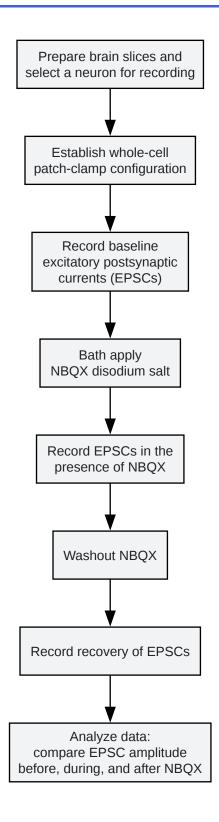


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Mechanism of action of NBQX as an AMPA/Kainate receptor antagonist.

A common experimental application of NBQX is in electrophysiology to isolate specific components of synaptic transmission. The following workflow illustrates its use in a whole-cell patch-clamp recording experiment.





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Experimental workflow for assessing NBQX effects on synaptic transmission.

# **Experimental Protocols**



Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for common experiments involving **NBQX disodium** salt.

# **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

While specific batch-to-batch parameters may vary, a general method for assessing the purity of **NBQX disodium** salt by HPLC is as follows. Purity is often reported to be ≥98%.[2][7]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will depend on the column and system.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at one of the absorbance maxima of NBQX (e.g., 271 nm or 357 nm).
- Sample Preparation: Dissolve a known concentration of NBQX disodium salt in the mobile phase or a compatible solvent like water.
- Analysis: The purity is determined by calculating the area of the principal peak relative to the total area of all peaks in the chromatogram.

## In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol outlines the use of NBQX to block AMPA/kainate receptor-mediated currents in brain slices. A common working concentration for complete blockade is  $10 \mu M.[1]$ 

- Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus or cortex) in ice-cold artificial cerebrospinal fluid (aCSF).
- Recording:



- Transfer a slice to a recording chamber continuously perfused with aCSF at room temperature or a more physiological temperature.
- Identify a neuron for recording using differential interference contrast microscopy.
- Establish a whole-cell voltage-clamp configuration. Neurons are typically held at a negative potential (e.g., -60 to -70 mV) to record excitatory currents.[1]
- Evoke synaptic responses by electrical stimulation of afferent fibers using a stimulating electrode.
- Record baseline excitatory postsynaptic currents (EPSCs).
- Drug Application:
  - Prepare a stock solution of NBQX disodium salt in water.
  - $\circ$  Dilute the stock solution in aCSF to the final desired concentration (e.g., 10  $\mu$ M).
  - Switch the perfusion to the NBQX-containing aCSF and record the effect on the EPSCs.
- Data Analysis: Measure the amplitude of the EPSCs before and after NBQX application to quantify the extent of AMPA/kainate receptor contribution to the synaptic current.

#### In Vivo Animal Studies: Seizure Models

NBQX has been shown to have anticonvulsant activity in various rodent seizure models.[8][12]

- Animal Model: Use a validated animal model of seizures, such as the maximal electroshock seizure (MES) test or a chemoconvulsant model (e.g., using pentylenetetrazol - PTZ).
- Drug Administration:
  - Dissolve NBQX disodium salt in a suitable vehicle, such as saline.
  - Administer the solution to the animals via a systemic route, such as intraperitoneal (i.p.) injection. Doses can vary depending on the model and species, for example, 20 mg/kg has been used in rats.



- Seizure Induction and Observation:
  - Induce seizures at a predetermined time after drug administration.
  - Observe and score the seizure activity (e.g., latency to seizure, seizure severity, duration).
- Data Analysis: Compare the seizure parameters between the NBQX-treated group and a vehicle-treated control group to determine the anticonvulsant efficacy.

## Safety and Handling

**NBQX disodium** salt is intended for laboratory research use only.[7][13] Users should consult the Safety Data Sheet (SDS) for complete safety information.[13][14][15]

- Hazards: May cause skin, eye, and respiratory irritation.[15]
- Precautions: Avoid breathing dust. Use only in a well-ventilated area.[15] Wear protective gloves, eye protection, and face protection.[15] Wash skin thoroughly after handling.
- First Aid:
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
  - In case of skin contact: Wash with plenty of soap and water.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
- Disposal: Dispose of contents/container to an approved waste disposal plant.

This technical guide provides a summary of the available information on **NBQX disodium** salt. For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

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